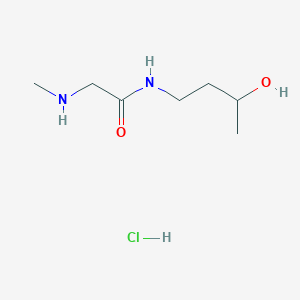

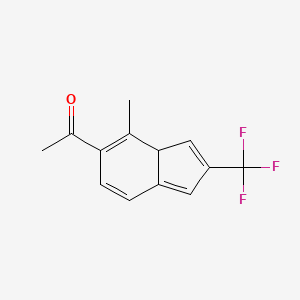

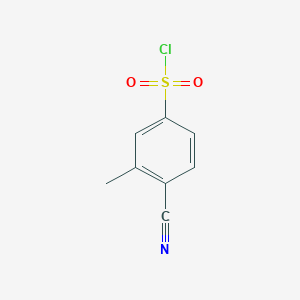

![molecular formula C11H9ClN2O2 B1455649 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 351528-73-9](/img/structure/B1455649.png)

5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Übersicht

Beschreibung

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Synthesis Analysis

The synthesis of spiro-indole derivatives has been an active research field of organic chemistry for well over a century . Various synthetic procedures have been introduced, focusing particularly on the past 2 years with typical examples .Molecular Structure Analysis

Spiroindole and spirooxindoles contain a spirocycle fused at the C2 or C3 of the oxindole moiety . They form the core building blocks of highly functionalized organic structures .Chemical Reactions Analysis

The reaction between heterocyclic ketene aminals and [1,2′‐biindenylidene]‐1′,3,3′‐trione (bindone) has been used to synthesize diverse spiro‐imidazo pyridine‐indene derivatives . The reaction is promoted by malononitrile and catalyzed by p‐TSA in EtOH under reflux conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of Spiro-Imidazo Pyridine-Indene Derivatives

This compound can be used in the synthesis of novel spiro-imidazo pyridine-indene derivatives. These derivatives are obtained via an acid-promoted annulation reaction and have potential pharmaceutical activities . The active methylene group in the compound can engage in further reactions to synthesize more complex heterocycles, which are significant in drug discovery.

Development of Alzheimer’s Disease Therapeutics

The indenone-fused compounds, related to the core structure of our compound, are important in the development of Alzheimer’s disease therapeutics. For instance, donepezil, an acetylcholinesterase inhibitor, is a notable medicine derived from similar structures .

Anti-Cancer Applications

The compound’s derivatives have shown efficacy in the treatment of drug-resistant non-small-cell lung cancer. This application is due to the presence of indanone scaffolds, which are prevalent in several natural compounds and pharmaceutical products with anti-cancer properties .

Marine-Derived Bacterial Compounds

Indenone-fused compounds like meroindenon, which share structural similarities with our compound, have been isolated from marine-derived bacteria of the genus Streptomyces. These compounds have diverse biological activities and are used in environmental-friendly synthesis methods .

Synthesis of Spiroindole and Spirooxindole Scaffolds

The compound can be utilized in the synthesis of spiroindole and spirooxindole scaffolds. These scaffolds are central to many alkaloids with potential pharmaceutical activity and are known for their antimicrobial, antitumor, antidiabetic, and antiviral activities .

Production of Highly Functionalized Organic Structures

Due to its inherent three-dimensional nature and rigidity, the compound can be used to produce highly functionalized organic structures. These structures have good affinity to 3D proteins, making them attractive synthetic targets in organic chemistry and drug discovery projects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chlorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSKAURFWDHHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3=C1C=C(C=C3)Cl)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

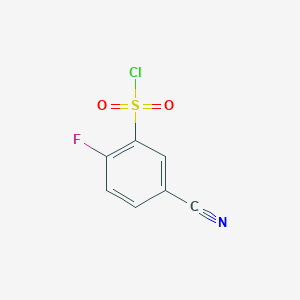

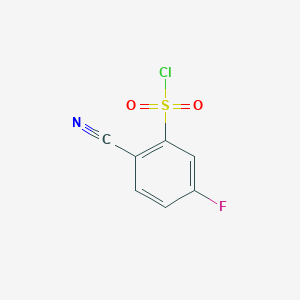

![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)

![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)

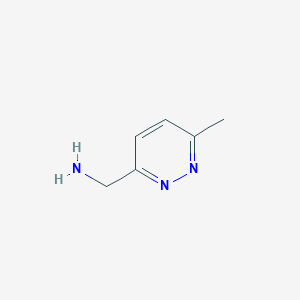

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)